molecular formula C8H15NO2 B2868490 1-Tert-butyl-4-hydroxypyrrolidin-2-one CAS No. 1344285-02-4

1-Tert-butyl-4-hydroxypyrrolidin-2-one

Cat. No.: B2868490
CAS No.: 1344285-02-4
M. Wt: 157.213
InChI Key: XUBVIZZCFCOZTP-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-hydroxypyrrolidin-2-one is a pyrrolidinone derivative characterized by a hydroxyl group at the C4 position and a bulky tert-butyl substituent on the nitrogen atom.

Properties

IUPAC Name

1-tert-butyl-4-hydroxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)9-5-6(10)4-7(9)11/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBVIZZCFCOZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-4-hydroxypyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with succinic anhydride, followed by cyclization and subsequent hydroxylation . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl-4-hydroxypyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C4 and N1 Positions

1-Allyl-4-((tert-butyldiphenylsilyl)oxy)-5-(2-oxo-2-phenylethyl)pyrrolidin-2-one ()
  • Structural Differences :
    • The C4 hydroxyl group in the target compound is replaced with a tert-butyldiphenylsilyloxy (TBDPS) group, enhancing steric bulk and lipophilicity.
    • The N1 position features an allyl group instead of tert-butyl.
  • Synthetic Methodology: Synthesized via a silyl enol ether intermediate under HNTf₂ catalysis in anhydrous CH₃CN, achieving full conversion in 24 hours . Characterization includes NMR, IR, and HRMS data, confirming regioselectivity and purity.
1-Tert-butyl-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one ()
  • The ethyl group on the benzimidazole nitrogen adds conformational flexibility.
  • Implications :
    • The benzimidazole substituent may confer enhanced biological activity (e.g., kinase inhibition or DNA intercalation), though specific data are absent .
1-Tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone ()
  • Structural Differences: A methoxyphenoxyethyl chain is appended to the benzimidazole group, increasing molecular complexity and hydrophobicity.
  • Physical Properties :
    • Molecular weight: 407.51 g/mol; Density: 1.18 g/cm³; Predicted pKa: 4.87 .
    • These properties contrast with the smaller, more polar target compound, which lacks extended aromatic systems.

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Tert-butyl-4-hydroxypyrrolidin-2-one C₈H₁₅NO₂ 157.21 C4-OH, N1-tert-butyl High polarity, compact structure
Compound from C₂₆H₃₃NO₃Si 459.70 C4-TBDPS, N1-allyl Lipophilic, sterically hindered
Compound from C₁₇H₂₃N₃O 285.39 C4-benzimidazolyl, N1-ethyl Aromatic, potential bioactivity
Compound from C₂₄H₂₉N₃O₃ 407.51 C4-benzimidazolyl-methoxyphenoxy High molecular weight, hydrophobic

Biological Activity

1-Tert-butyl-4-hydroxypyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group and a hydroxyl group. This structure contributes to its unique chemical properties and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related pyrrolidine derivatives can scavenge free radicals effectively, suggesting that this compound may also possess similar antioxidant capabilities. The antioxidant activity can be quantified using various assays such as DPPH and ABTS, which measure the ability to neutralize free radicals.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundTBDTBD
Related Pyrrolidine Derivative200150

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, particularly against neurotoxic agents like amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. In vitro studies have demonstrated that related compounds can inhibit Aβ aggregation and reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection Against Aβ Toxicity
In experiments where astrocytes were treated with Aβ, the presence of pyrrolidine derivatives improved cell viability significantly compared to controls. This indicates a protective mechanism potentially mediated through antioxidant pathways.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Research shows that related compounds can modulate inflammatory cytokines such as TNF-α and IL-6. The ability to reduce these markers suggests that this compound may help mitigate inflammatory responses in various pathological conditions.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-612060

The biological activity of this compound may be attributed to its interaction with specific cellular receptors and pathways involved in oxidative stress and inflammation regulation. Its hydroxyl group likely plays a crucial role in mediating these interactions.

Pharmacological Implications

The potential therapeutic applications of this compound span across neurodegenerative diseases, inflammatory disorders, and possibly even cancer therapy due to its ability to modulate oxidative stress and inflammation.

Future Directions:
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects. Long-term studies focusing on in vivo models will be essential to confirm its efficacy and safety profile.

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